![molecular formula C9H11ClN4O B14003729 5-Chloro-2-[(1e)-3,3-dimethyltriaz-1-en-1-yl]benzamide CAS No. 66974-95-6](/img/structure/B14003729.png)
5-Chloro-2-[(1e)-3,3-dimethyltriaz-1-en-1-yl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-2-[(1e)-3,3-dimethyltriaz-1-en-1-yl]benzamide is a chemical compound that belongs to the class of benzamides This compound is characterized by the presence of a chloro group at the 5th position and a triazene group at the 2nd position of the benzamide ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-[(1e)-3,3-dimethyltriaz-1-en-1-yl]benzamide can be achieved through several synthetic routes. One common method involves the reaction of 5-chloro-2-aminobenzamide with 3,3-dimethyl-1-triazene under specific reaction conditions. The reaction typically requires the use of a suitable solvent, such as ethanol or dimethylformamide, and may involve the use of catalysts to enhance the reaction rate .
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods. For instance, the use of continuous flow reactors and optimized reaction conditions can significantly improve the yield and purity of the final product. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the production process more environmentally friendly .
Análisis De Reacciones Químicas
Types of Reactions
5-Chloro-2-[(1e)-3,3-dimethyltriaz-1-en-1-yl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amine derivatives. Substitution reactions can result in various substituted benzamides .
Aplicaciones Científicas De Investigación
5-Chloro-2-[(1e)-3,3-dimethyltriaz-1-en-1-yl]benzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as nonlinear optical materials
Mecanismo De Acción
The mechanism of action of 5-Chloro-2-[(1e)-3,3-dimethyltriaz-1-en-1-yl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparación Con Compuestos Similares
Similar Compounds
- 5-Chloro-2-hydroxybenzamide
- 2-Amino-5-chloro-N,3-dimethylbenzamide
- 5-Chloro-2-hydroxy-N-phenylbenzamide
Uniqueness
Compared to similar compounds, 5-Chloro-2-[(1e)-3,3-dimethyltriaz-1-en-1-yl]benzamide is unique due to the presence of the triazene group, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with molecular targets, making it a valuable compound for various research applications .
Propiedades
Número CAS |
66974-95-6 |
|---|---|
Fórmula molecular |
C9H11ClN4O |
Peso molecular |
226.66 g/mol |
Nombre IUPAC |
5-chloro-2-(dimethylaminodiazenyl)benzamide |
InChI |
InChI=1S/C9H11ClN4O/c1-14(2)13-12-8-4-3-6(10)5-7(8)9(11)15/h3-5H,1-2H3,(H2,11,15) |
Clave InChI |
UVKXBTLCAMGMRO-UHFFFAOYSA-N |
SMILES canónico |
CN(C)N=NC1=C(C=C(C=C1)Cl)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl N-[2,2-difluoro-1,3,3-tris(methoxycarbonylamino)propyl]carbamate](/img/structure/B14003651.png)
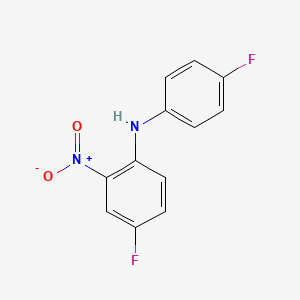
![2-[2-chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]-N,N-dimethylacetamide;ethanesulfonic acid](/img/structure/B14003676.png)
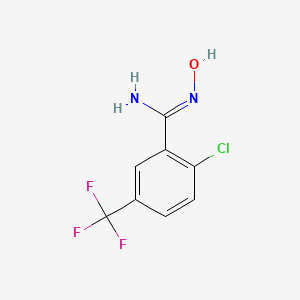


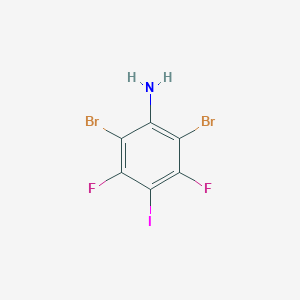
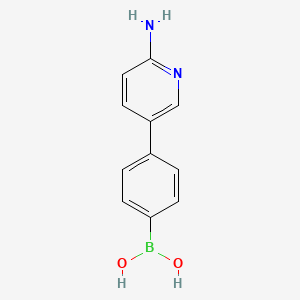
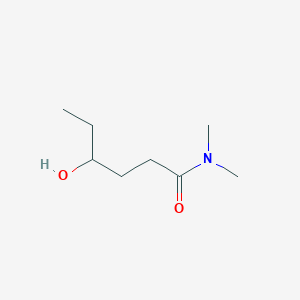
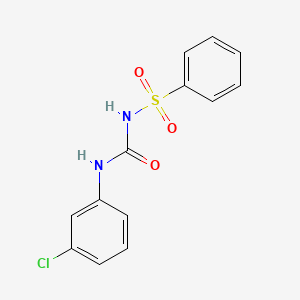
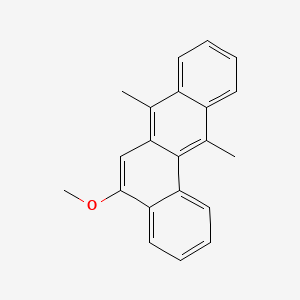
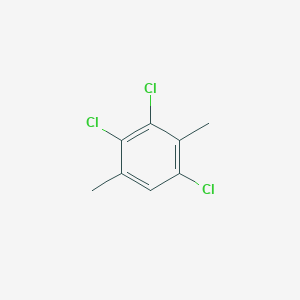
![Methyl 3-[3-[bis[2-(4-methylphenyl)sulfonyloxyethyl]amino]phenyl]propanoate](/img/structure/B14003714.png)
![4-(7-(tert-Butoxycarbonyl)-2,7-diazaspiro[3.5]nonan-2-yl)benzoic acid](/img/structure/B14003717.png)
